benzyl N-methacryloylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
benzyl N-(2-methylprop-2-enoyl)carbamate |
InChI |
InChI=1S/C12H13NO3/c1-9(2)11(14)13-12(15)16-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,13,14,15) |
InChI Key |
UOLITSXDHXSFSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl N Methacryloylcarbamate and Analogs
Precursor Synthesis and Functionalization Routes
The creation of benzyl (B1604629) N-methacryloylcarbamate relies on the availability of suitable starting materials and effective functionalization strategies. The primary approaches involve acylation reactions, the use of specialized haloalkanoyl chlorides, and the generation of reactive isocyanate intermediates.
Acylation Reactions Involving Methacryloyl Chloride
A direct and common method for synthesizing N-acyl carbamates is the acylation of a carbamate (B1207046) with an acyl chloride. In the context of benzyl N-methacryloylcarbamate, this involves the reaction of benzyl carbamate with methacryloyl chloride. This reaction is a type of nucleophilic acyl substitution where the nitrogen atom of the carbamate attacks the electrophilic carbonyl carbon of the acyl chloride.
The general reaction is as follows:
Benzyl carbamate + Methacryloyl chloride → this compound + HCl
This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can otherwise lead to unwanted side reactions. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine. sciforum.net The use of a catalyst, such as 4-(N,N-dimethylamino)pyridine (DMAP), can also accelerate the reaction. researchgate.net
A study on the synthesis of benzyl methacrylate (B99206) (BMA) demonstrates a similar acylation reaction between benzyl alcohol and methacryloyl chloride, highlighting the reactivity of the acyl chloride. researchgate.net
Utilization of Beta-Haloalkanoyl Chlorides and Carbamate Precursors
An alternative route involves the use of β-haloalkanoyl chlorides, such as β-chloropropionyl chloride or β-chloroisobutyryl chloride, which can be reacted with carbamate precursors. google.com This method proceeds in two steps: an initial acylation followed by an elimination reaction to form the α,β-unsaturated double bond.
For the synthesis of N-methacryloylcarbamates, the reaction sequence would be:
Carbamate + β-Chloroisobutyryl chloride → N-(β-Chloroisobutyryl)carbamate
N-(β-Chloroisobutyryl)carbamate + Base → N-Methacryloylcarbamate + Base·HCl
This process describes the preparation of various N-acryloyl and N-methacryloyl carbamates. google.com For instance, reacting methyl carbamate with β-chloroisobutyryl chloride followed by treatment with triethylamine yields N-methacryloylmethylcarbamate. google.com This methodology can be adapted for the synthesis of this compound by using benzyl carbamate as the starting material.
Approaches via Isocyanate Intermediates
Isocyanates are highly reactive intermediates that readily react with alcohols to form carbamates. kuleuven.be The synthesis of this compound can be achieved by reacting methacryloyl isocyanate with benzyl alcohol. Methacryloyl isocyanate can be generated in situ from methacryloyl chloride and a cyanate (B1221674) source or through the Curtius rearrangement of methacryloyl azide (B81097). google.comchemicalbook.com
The reaction is as follows:
Methacryloyl isocyanate + Benzyl alcohol → this compound
The Curtius rearrangement provides a pathway to isocyanates from carboxylic acid derivatives. acs.org Specifically, acryloyl azide, formed from acryloyl chloride and sodium azide, can undergo rearrangement to produce vinyl isocyanate, which is then reacted with benzyl alcohol. chemicalbook.com A similar approach with methacryloyl azide would yield methacryloyl isocyanate.
Palladium-catalyzed reactions have also been developed for the synthesis of acyl carbamates from aryl halides, potassium cyanate, and alcohols, proceeding through an isocyanate intermediate. acs.orgmit.edu While these methods are generally applied to aryl carbamates, they demonstrate the versatility of the isocyanate route.
Optimized Reaction Conditions and Parameters
The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. Careful selection of solvents, temperature, and catalysts is crucial for maximizing product yield and minimizing impurities.
Selection of Solvents and Temperature Profiles
The choice of solvent can significantly influence reaction rates and outcomes. For acylation reactions, aprotic solvents such as toluene (B28343), acetone (B3395972), and dichloromethane (B109758) are commonly used. google.comcem.com In some cases, solvent-free conditions have been employed, particularly with solid-supported catalysts, which aligns with green chemistry principles. sciforum.netresearchgate.net
Temperature control is also critical. Acylation reactions with highly reactive acyl chlorides are often initiated at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the reaction, and then gradually warmed to room temperature or heated to ensure completion. chemicalbook.comrochester.edu For instance, the synthesis of acryloyl azide is conducted at 0-5 °C. chemicalbook.com The subsequent reaction to form the carbamate can vary; the reaction of vinyl isocyanate with benzyl alcohol is initially performed at low temperatures and then allowed to warm to room temperature. chemicalbook.com The synthesis of N-acryloylmethylcarbamate involves heating at 75°C for the initial acylation, followed by a lower temperature (40-45°C) for the elimination step. google.com
The table below summarizes typical solvents and temperature ranges for related syntheses.
| Reaction Type | Solvent(s) | Temperature Profile |
| Acylation with Acryloyl Chloride | Toluene, Water | 0-5 °C for azide formation, then 105-110 °C for isocyanate generation |
| Acylation with β-Chloropropionyl Chloride | Toluene, Acetone | Room temperature to 45°C or 75-80°C |
| N-Alkylation with Benzyl Alcohol | None (Neat) | 175 °C |
| Benzylation of Alcohols | Toluene, Trifluorotoluene | 0 °C to 90 °C |
This table presents a summary of conditions from various related synthetic procedures. google.comchemicalbook.combeilstein-journals.orgresearchgate.net
Catalytic and Stoichiometric Additives for Reaction Control
Catalysts and additives play a pivotal role in controlling the reaction pathway and improving yields. In acylation reactions, bases are essential stoichiometric additives. Tertiary amines like triethylamine are frequently used to scavenge the HCl produced. google.com
Catalytic amounts of substances can also be employed to accelerate the reaction. For N-acylation of carbamates, solid acid catalysts such as silica-supported perchloric acid (HClO4-SiO2) and heteropolyacids like Wells-Dawson acid have been shown to be effective under solvent-free conditions. sciforum.netresearchgate.net These catalysts are often reusable and environmentally friendly. sciforum.net In some acylation reactions, 4-(N,N-dimethylamino)pyridine (DMAP) is used as a catalyst. researchgate.net
For syntheses proceeding through isocyanate intermediates, catalysts can also be important. The reaction of vinyl isocyanate with benzyl alcohol, for example, is catalyzed by triethylamine. chemicalbook.com Palladium catalysts are used in four-component coupling reactions to generate acyl carbamates. acs.org In the context of N-alkylation of amides with benzyl alcohol, a nickel on silica-alumina catalyst has been used in the presence of potassium carbonate. researchgate.net
Stabilizers or inhibitors, such as butylated hydroxytoluene (BHT) or phenothiazine, are sometimes added to prevent the polymerization of the methacryloyl group, especially when heating is required. google.comchemicalbook.com
The table below lists various catalysts and additives and their functions in related syntheses.
| Additive/Catalyst | Function | Reaction Type |
| Triethylamine | Base (HCl scavenger), Catalyst | Acylation, Isocyanate reactions |
| 4-(N,N-Dimethylamino)pyridine (DMAP) | Catalyst | Acylation |
| HClO4-SiO2 | Solid Acid Catalyst | N-acylation of carbamates |
| Wells-Dawson Heteropolyacid | Solid Acid Catalyst | N-acylation of carbamates |
| Palladium Complexes | Catalyst | Carbonylative coupling |
| Nickel/Silica-Alumina | Catalyst | N-alkylation |
| Potassium Carbonate | Base | N-alkylation |
| Butylated Hydroxytoluene (BHT) | Inhibitor | Synthesis of (meth)acrylates |
| Phenothiazine | Inhibitor | Synthesis of vinyl/acryloyl compounds |
This table provides an overview of catalysts and additives used in the synthesis of N-acylcarbamates and related compounds. sciforum.netresearchgate.netgoogle.comchemicalbook.comacs.orgresearchgate.net
Strategies for Side Product Mitigation and Yield Enhancement
In the synthesis of N-acryloyl and N-methacryloyl carbamates, the reaction between a carbamate and an acyl chloride, such as β-chloropropionyl chloride or methacryloyl chloride, is a common route. A significant challenge in this process is the generation of hydrogen halide as a byproduct. The effective neutralization and removal of this byproduct are critical for preventing side reactions and maximizing the yield of the desired monomer.
A prevalent strategy involves the use of a tertiary amine base, such as triethylamine, which is added to the reaction mixture. google.com The base serves to neutralize the hydrogen chloride that is produced during the acylation reaction, forming a solid halide salt, typically triethylamine hydrochloride. google.com This salt is generally insoluble in the organic solvents used for the reaction, such as toluene or acetone, allowing for its convenient removal. google.com
Key strategies for optimizing this process include:
Controlled Addition of Base: The base can be added dropwise to the reaction as the hydrogen halide is formed. This controlled addition helps to maintain a neutral or slightly basic pH, minimizing acid-catalyzed side reactions. google.com
Reaction Temperature Management: Maintaining an appropriate reaction temperature, for instance around 70°C, can facilitate the reaction's progress without promoting decomposition or unwanted polymerization. google.com
Inhibitor Addition: To prevent the premature polymerization of the methacryloyl group, a polymerization inhibitor like butylated hydroxytoluene (BHT) is often introduced into the reaction mixture. google.com
Table 1: Yields of N-Acryloylcarbamate Analogs Using Triethylamine Base This table is generated based on data from a patented synthesis process for acryloyl carbamates, illustrating typical yields achieved. google.com
| Product | Starting Carbamate | Yield |
|---|---|---|
| N-acryloylethylcarbamate | Ethyl carbamate | ~84% (based on 19g from 103.5g starting material mixture) |
| N-acryloylbutylcarbamate | Butyl carbamate | ~70% (based on 114g from 117g starting material) |
| N-acryloylphenylcarbamate | Phenyl carbamate | ~53% (based on 20g from 25g starting material) |
Modular and Orthogonal Synthetic Pathways for Diversification
The synthesis of a diverse library of N-methacryloylcarbamate analogs is facilitated by modular and orthogonal synthetic strategies. These approaches allow for the systematic variation of the carbamate's alcohol-derived portion (the 'R' group in R-O-C(O)NH-) and the installation of other functional groups.
Modular Synthesis: The reaction of methacryloyl chloride or a similar acylating agent with various carbamates is an inherently modular approach. google.com By simply changing the starting carbamate (e.g., ethyl carbamate, butyl carbamate, phenyl carbamate), a wide range of monomers with different properties can be synthesized using the same fundamental reaction conditions. google.com This plug-and-play methodology is highly efficient for creating a family of related compounds for structure-activity relationship studies.
Another modular route involves the one-pot transformation of acyl hydrazides into N-acyl carbamates through an alkylation-elimination sequence. rsc.org This metal-free method is tolerant of a variety of sensitive functional groups, further expanding the scope of accessible structures. rsc.org
Orthogonal Synthesis: Orthogonal synthesis is particularly valuable in more complex molecular designs where multiple reactive sites must be addressed selectively. In the context of carbamates, this often involves the use of different carbamate-based protecting groups for amines that can be removed under distinct, non-interfering conditions. masterorganicchemistry.com This strategy ensures that one group can be cleaved while others remain intact. masterorganicchemistry.com
The concept is widely applied in peptide synthesis but is directly relevant to the diversification of complex monomers. masterorganicchemistry.com For instance, a molecule could be functionalized with multiple amine groups, each protected by a different type of carbamate. By choosing the correct deprotection conditions, a methacryloyl group could be selectively added to a specific site.
Table 2: Common Orthogonal Carbamate Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) masterorganicchemistry.comorganic-chemistry.org |
| Carboxybenzyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂, Pd-C) masterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) masterorganicchemistry.comorganic-chemistry.org |
This orthogonality allows chemists to "address" specific nitrogen atoms within a molecule, enabling precise and complex synthetic constructions. masterorganicchemistry.com
Purification and Isolation Techniques for Monomer Synthesis
The purification and isolation of this compound and its analogs are critical steps to ensure the monomer is free from impurities that could affect subsequent polymerization reactions or the final material's properties. The primary impurities to be removed are unreacted starting materials, catalysts, side products like halide salts, and polymerization inhibitors. google.comscirp.org
The purification strategy often begins immediately after the synthesis reaction is complete.
Initial Filtration: As mentioned previously, when a base like triethylamine is used, the resulting hydrochloride salt precipitates out of the organic solvent. google.com A simple filtration is a highly effective first step to remove the bulk of this side product. google.com The collected solid can be washed with a solvent like acetone to recover any product that may have co-precipitated. google.com
Solvent Removal: After filtration, the solvent and any remaining volatile components (like excess triethylamine) are typically removed by distillation or rotary evaporation. google.com
Recrystallization: For solid monomers, recrystallization is a powerful purification technique. google.com The crude product is dissolved in a minimal amount of a hot solvent (or solvent mixture) and allowed to cool slowly, causing the pure monomer to crystallize while impurities remain in the solvent. Common solvents for acryloyl carbamates include toluene, or mixtures like diethyl ether/petroleum ether. google.com
Column Chromatography: For non-crystalline products or when very high purity is required, column chromatography is employed. udayton.eduresearchgate.net The crude mixture is passed through a stationary phase, most commonly silica (B1680970) gel, using a liquid solvent system (eluent) to separate the components based on their polarity. udayton.edu For example, a mixture of hexane (B92381) and methylene (B1212753) chloride has been used to purify benzyl carbamate derivatives. udayton.edu
Distillation: For liquid monomers that are thermally stable, distillation under reduced pressure is an effective method for purification. google.com Lowering the pressure reduces the boiling point, which is crucial for (meth)acrylate monomers as it minimizes the risk of thermally induced polymerization during the process. google.com This technique requires careful control of temperature and pressure and the continuous presence of a polymerization inhibitor in both liquid and vapor phases. google.com
Table 3: Summary of Purification Techniques for N-Methacryloylcarbamate Monomers
| Technique | Purpose | Typical Application/Notes | Source(s) |
|---|---|---|---|
| Filtration | Removal of solid byproducts (e.g., halide salts) | The first step after synthesis when using a base like triethylamine. | google.com |
| Recrystallization | Purification of solid monomers | Effective for removing soluble impurities. Solvents include toluene and ether/petroleum ether mixtures. | google.com |
| Column Chromatography | High-purity separation of solid or liquid monomers | Separates compounds based on polarity. Often uses a silica gel stationary phase. | udayton.eduresearchgate.net |
| Distillation (Reduced Pressure) | Purification of liquid monomers | Lowers the boiling point to prevent thermal polymerization. Requires careful control and inhibitors. | google.com |
| Washing/Extraction | Removal of water-soluble impurities | The crude product in an organic solvent can be washed with water to remove salts or other polar impurities. | google.com |
Polymerization of Benzyl N Methacryloylcarbamate and Its Derivatives
Controlled/Living Radical Polymerization Techniques
Controlled/living radical polymerization (CLRP) methods are powerful tools for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. These techniques rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method that can be applied to a wide range of monomers. wikipedia.org The controlling agents in RAFT polymerization are typically thiocarbonylthio compounds, such as dithioesters, trithiocarbonates, xanthates, and dithiocarbamates, which mediate the polymerization via a reversible chain-transfer process. wikipedia.org The general mechanism involves a series of addition and fragmentation steps that allow for the controlled growth of polymer chains. wikipedia.org
For a monomer like benzyl (B1604629) N-methacryloylcarbamate, which contains a methacrylate (B99206) group, RAFT polymerization would be a suitable method for achieving controlled polymerization. Methacrylates are generally classified as 'more-activated monomers' (MAMs). The selection of the RAFT agent is crucial for successful polymerization and depends on the reactivity of the monomer. sigmaaldrich.com For MAMs, dithioesters and trithiocarbonates are often effective RAFT agents. sigmaaldrich.comfujifilm.com
A hypothetical RAFT polymerization of benzyl N-methacryloylcarbamate would involve the following components:
Monomer: this compound
Initiator: A conventional radical initiator such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (ACVA). wikipedia.org
RAFT Agent: A suitable thiocarbonylthio compound.
Solvent: A solvent that dissolves the monomer, polymer, and RAFT agent.
Despite the theoretical applicability, specific studies detailing the RAFT polymerization of this compound, including kinetic data, molecular weight control, and polydispersity values, are not present in the reviewed literature. Research on the closely related monomer, benzyl methacrylate (BzMA), has shown successful controlled polymerization using RAFT, suggesting that similar conditions could potentially be adapted for this compound. rsc.orgwhiterose.ac.uk
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is another prominent CLRP technique that utilizes a transition metal complex (e.g., copper, iron, or ruthenium) as a catalyst to reversibly deactivate propagating radicals through a halogen atom transfer process. This method allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.
The key components of an ATRP system are:
Monomer: The vinyl monomer to be polymerized.
Initiator: An alkyl halide that initiates the polymerization.
Catalyst: A transition metal complex (e.g., CuBr/PMDETA).
Solvent: An appropriate solvent for the reaction.
While ATRP is a powerful technique for polymerizing methacrylates, specific literature detailing the ATRP of this compound is not available.
Photoinduced Controlled Radical Polymerization
Photoinduced controlled radical polymerization methods have gained significant attention due to their ability to offer spatial and temporal control over the polymerization process. These techniques often utilize light to generate radicals and can be conducted at ambient temperatures. Photoinduced ATRP and photo-RAFT are two examples of such methods.
In a photoinduced RAFT process, radicals can be generated through the photolysis of a suitable photoinitiator or directly from the RAFT agent itself under UV or visible light irradiation. This allows for the polymerization to be started and stopped by simply turning the light source on and off.
There are no specific studies found in the literature that apply photoinduced controlled radical polymerization techniques to this compound.
Conventional Free Radical Polymerization
Conventional free radical polymerization is a widely used method for producing polymers on a large scale. It involves three main steps: initiation, propagation, and termination. An initiator, such as benzoyl peroxide or AIBN, is used to generate radicals, which then react with the monomer to initiate the polymerization process. ekb.eg
The polymerization of this compound via conventional free radical methods is theoretically feasible. However, this method typically results in polymers with broad molecular weight distributions and limited control over the polymer architecture. Specific research detailing the conventional free radical polymerization of this compound, including reaction kinetics and polymer characterization, is not available in the surveyed literature.
Copolymerization Studies
Copolymerization is the process of polymerizing two or more different monomers together to create a copolymer. This technique is used to tailor the properties of the resulting polymer.
Binary and Multicomponent Copolymerization with Vinyl Monomers
The copolymerization of this compound with other vinyl monomers could lead to the development of new materials with unique properties. Potential comonomers could include styrene, methyl methacrylate, or N-vinylpyrrolidone. researchgate.netmdpi.com The reactivity ratios of the monomers would determine the composition and sequence distribution of the resulting copolymer.
While there are numerous studies on the copolymerization of benzyl methacrylate with various vinyl monomers, there is a lack of specific research on the copolymerization of this compound. mdpi.commdpi.com Such studies would be valuable for understanding its reactivity and potential applications in new polymeric materials.
Synthesis of Block Copolymers
The synthesis of block copolymers involving this compound or its close structural analog, benzyl methacrylate (BzMA), is frequently achieved through controlled/"living" polymerization techniques, most notably Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization. mdpi.comnih.gov This method allows for the sequential addition of monomers to create well-defined block structures. mdpi.comnih.gov
The process typically involves the polymerization of a first monomer to create a macro-chain transfer agent (macro-CTA). Subsequently, the second monomer, such as BzMA, is added and polymerized from the active end of the macro-CTA, forming the second block of the copolymer. mdpi.com For instance, block copolymers of N-vinyl pyrrolidone (NVP) and benzyl methacrylate (PNVP-b-PBzMA) have been successfully synthesized using RAFT with sequential monomer addition. mdpi.com The synthesis can be challenging when combining monomers with different reactivities, such as Less Activated Monomers (LAMs) like NVP and More Activated Monomers (MAMs) like methacrylates, necessitating careful selection of the CTA. mdpi.commdpi.com
Key characteristics of synthesized block copolymers are often determined using techniques like Size Exclusion Chromatography (SEC) for molecular weight and dispersity (Đ) analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for composition and structure confirmation. mdpi.com
Table 1: Examples of Synthesized Block Copolymers Containing Benzyl Methacrylate
| First Block | Second Block | Polymerization Method | Resulting Copolymer | Reference |
|---|---|---|---|---|
| Poly(N-vinyl pyrrolidone) (PNVP) | Poly(benzyl methacrylate) (PBzMA) | RAFT | PNVP-b-PBzMA | mdpi.com |
| Poly(lauryl methacrylate) (PLMA) | Poly(benzyl methacrylate) (PBzMA) | RAFT | PLMA-PBzMA | rsc.org |
| Poly(methacrylic acid) (PMAA) | Poly(benzyl methacrylate) (PBzMA) | RAFT | PMAA-PBzMA | whiterose.ac.uk |
Note: Benzyl methacrylate (BzMA) is presented as a representative monomer for the benzyl-containing block.
Statistical Copolymerization
Statistical copolymers offer a different approach to incorporating this compound or benzyl methacrylate into a polymer chain, where the monomer units are distributed randomly along the backbone. RAFT polymerization is also a prominent method for synthesizing these copolymers, allowing for a one-pot reaction where all comonomers are present from the beginning. mdpi.com
For example, statistical quaterpolymers composed of methacrylic acid (MAA), oligoethylene glycol methyl ether methacrylate (OEGMA), 2-(dimethylamino)ethyl methacrylate (DMAEMA), and benzyl methacrylate (BzMA) have been synthesized via a one-pot RAFT process. mdpi.com The inclusion of BzMA introduces significant hydrophobic character to the resulting polymer. mdpi.com The composition of these statistical copolymers can be precisely controlled by the initial monomer feed ratio and is typically verified by 1H-NMR spectroscopy, where the characteristic aromatic proton signals from the benzyl group confirm its incorporation. mdpi.com
The properties of statistical copolymers can be compared with their block copolymer counterparts to understand the influence of macromolecular architecture on their behavior, such as self-assembly in solution. mdpi.commdpi.com
Table 2: Research Findings on Statistical Copolymers with Benzyl Methacrylate
| Copolymer System | Polymerization Method | Key Finding | Reference |
|---|---|---|---|
| P(MAA-co-DMAEMA-co-OEGMA-co-BzMA) | RAFT | One-pot synthesis of linear and hyperbranched architectures with tunable hydrophobic-hydrophilic balance. | mdpi.com |
| PNVP-stat-PBzMA | RAFT | Comparison with block copolymers revealed differences in thermal properties and micellization behavior. | mdpi.com |
Note: Benzyl methacrylate (BzMA) is highlighted as the benzyl-containing monomer.
Polymerization-Induced Self-Assembly (PISA) for Controlled Morphologies
Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient one-pot strategy for producing block copolymer nanoparticles with controlled morphologies directly in a solvent. rsc.orgnih.govnih.gov The process involves chain-extending a soluble macro-CTA with a second monomer that, upon polymerization, forms an insoluble block. This insolubility drives the in-situ self-assembly of the forming block copolymer chains into nano-objects. rsc.org
For the polymerization of benzyl methacrylate (BzMA), PISA is commonly conducted via RAFT dispersion polymerization. rsc.orgwhiterose.ac.uk A soluble macro-CTA, for example, poly(methacrylic acid) (PMAA) in an alcohol solvent, is chain-extended with BzMA. whiterose.ac.uk As the poly(benzyl methacrylate) (PBzMA) block grows, it becomes insoluble in the reaction medium, triggering self-assembly. rsc.org
By carefully tuning parameters such as the degree of polymerization of the core-forming PBzMA block, the solvent composition, and the solids concentration, a range of morphologies including spheres, worms, and vesicles can be reproducibly targeted. whiterose.ac.ukrsc.org For instance, in an ethanol (B145695) medium, PMAA67-PBzMA50 copolymers formed spherical micelles, while increasing the PBzMA block length to PMAA67-PBzMA100 resulted in worms, and further to PMAA67-PBzMA200 yielded vesicles. whiterose.ac.uk PISA formulations can be developed at high solids content (up to 50% w/w), making the process highly efficient and industrially relevant. rsc.orgnih.gov
Grafting Strategies for Polymer Architecture Design
Grafting techniques provide a versatile method for creating complex, branched polymer architectures by attaching polymer chains onto a pre-existing polymer backbone.
"Grafting From" Polymerization
The "grafting from" or "divergent" strategy involves initiating the polymerization of a second monomer from active sites that have been incorporated into a polymer backbone. nih.gov This method typically results in a high grafting density because the small monomer molecules can easily diffuse to the initiation sites along the backbone. researchgate.net
A typical "grafting from" process involves three main steps:
Synthesis of a polymer backbone.
Functionalization of this backbone with initiator groups.
Polymerization of the graft monomer, initiated from these sites.
For example, a macro-initiator can be used to polymerize monomers like γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), effectively "grafting" the resulting polypeptide chain from the initiator. nih.gov This approach has been used to create well-defined graft copolymers where the properties of both the backbone and the grafted chains are combined. nih.govresearchgate.net
"Grafting On" Post-Polymerization Modification
The "grafting on" (or "grafting to") approach involves attaching pre-synthesized polymer chains with reactive end-groups onto a polymer backbone that has complementary reactive sites. rsc.orgosti.gov This method allows for the precise characterization of the side chains before they are grafted, but achieving high grafting density can be challenging due to the steric hindrance of attaching large polymer chains to the backbone. osti.gov
A common strategy involves synthesizing a backbone copolymer with reactive pendant groups, such as active esters. rsc.org Separately, the polymer chains to be grafted are synthesized with a reactive end-group, for example, an amine. The final graft copolymer is then formed by reacting the amine-terminated side chains with the active ester groups on the backbone. rsc.org This modular approach offers great versatility in designing multifunctional graft copolymers. researchgate.net
Advanced Characterization of Benzyl N Methacryloylcarbamate and Its Polymeric Structures
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of chemical compounds, providing detailed information about the connectivity of atoms and the functional groups present. For benzyl (B1604629) N-methacryloylcarbamate, a combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy offers a complete picture of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively, within benzyl N-methacryloylcarbamate.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on data from structurally similar compounds like benzyl carbamate (B1207046), the aromatic protons of the benzyl group would likely appear as a multiplet in the range of δ 7.3-7.4 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group are anticipated to produce a singlet around δ 5.1 ppm rsc.org. The vinyl protons of the methacryloyl group would give rise to two separate signals at lower chemical shifts, and the methyl (CH₃) protons on the double bond would also have a characteristic signal. The N-H proton of the carbamate group is expected to show a broad signal.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For N-benzyl acrylamide, a related structure, the carbonyl carbon of the amide has been observed at approximately δ 165 ppm researchgate.net. For this compound, the carbonyl carbons of the carbamate and methacrylate (B99206) groups would have distinct chemical shifts. The aromatic carbons of the benzyl group would show signals in the δ 127-136 ppm region, while the benzylic CH₂ carbon would be found further upfield. The sp² carbons of the methacryloyl group and the sp³ carbon of the methyl group would also be clearly identifiable.
Upon polymerization, the ¹H and ¹³C NMR spectra would show significant changes. The signals corresponding to the vinyl protons and carbons would disappear, and new broad signals corresponding to the polymer backbone would emerge.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Polymer
| Assignment | Predicted ¹H NMR (Monomer) | Predicted ¹³C NMR (Monomer) | Predicted ¹H NMR (Polymer) | Predicted ¹³C NMR (Polymer) |
|---|---|---|---|---|
| Aromatic CH (benzyl) | ~7.3-7.4 (m) | ~127-136 | ~7.3-7.4 (br m) | ~127-136 |
| Benzyl CH₂ | ~5.1 (s) | ~67 | ~5.1 (br s) | ~67 |
| N-H | broad | - | broad | - |
| C=O (carbamate) | - | ~156 | - | ~156 |
| C=O (methacrylate) | - | ~167 | - | ~175 |
| Vinyl CH₂ | ~5.5, ~5.9 (s) | ~126 | - | - |
| Vinyl C | - | ~135 | - | - |
| Methyl CH₃ | ~1.9 (s) | ~18 | ~1.0-2.0 (br) | ~18 |
| Polymer Backbone CH₂ | - | - | ~1.8-2.5 (br) | ~45 |
| Polymer Backbone C | - | - | - | ~55 |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands. Data from benzyl carbamate shows a strong N-H stretching vibration in the range of 3422-3332 cm⁻¹ and a prominent C=O stretching band for the carbamate group around 1694 cm⁻¹ rsc.org. The methacryloyl group would introduce an additional C=O stretching band, likely at a slightly different wavenumber, and C=C stretching vibrations around 1630 cm⁻¹.
After polymerization, the most notable change in the FTIR spectrum would be the disappearance of the C=C double bond stretching vibration. The other characteristic peaks, such as those for the N-H and C=O groups, would remain, confirming the integrity of the carbamate and ester functionalities in the polymer structure.
Table 2: Expected FTIR Absorption Bands for this compound and Poly(this compound)
| Functional Group | Expected Wavenumber (cm⁻¹) - Monomer | Expected Wavenumber (cm⁻¹) - Polymer |
|---|---|---|
| N-H Stretch (carbamate) | 3450-3300 | 3450-3300 |
| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H Stretch (aliphatic) | 3000-2850 | 3000-2850 |
| C=O Stretch (carbamate) | ~1700 | ~1700 |
| C=O Stretch (methacrylate) | ~1720 | ~1720 |
| C=C Stretch (vinyl) | ~1630 | Absent |
| N-H Bend (carbamate) | ~1610 | ~1610 |
| C-N Stretch | ~1350 | ~1350 |
| C-O Stretch | ~1250 | ~1250 |
Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment.
Mass Spectrometry (MS) Techniques (e.g., HRMS, MALDI-TOF MS, ESI-MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the monomer, High-Resolution Mass Spectrometry (HRMS) would be employed to determine its exact molecular weight and confirm its elemental composition.
For the polymeric structures, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a particularly useful technique. MALDI-TOF MS allows for the determination of the molecular weight distribution of the polymer, providing information on the average molecular weights (Mn, Mw) and the polydispersity index (PDI). The resulting spectrum would show a series of peaks, each corresponding to a polymer chain of a different length, separated by the mass of the repeating monomer unit. This technique is invaluable for confirming the success of the polymerization and for characterizing the resulting polymer population sigmaaldrich.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The benzyl group in this compound is a chromophore. A study on the related compound, benzylammonium benzylcarbamate, showed UV absorption peaks in methanol at approximately 252, 257, and 263 nm, which are characteristic of the fine structure of the benzene ring researchgate.net. It is expected that this compound would exhibit a similar absorption profile due to the presence of the benzyl group. The methacryloyl group itself does not absorb significantly in the UV-Vis range. Upon polymerization, the UV-Vis spectrum is not expected to change significantly, as the benzyl chromophore remains intact in the polymer structure.
Chromatographic Analysis for Molecular Weight and Purity Assessment
Chromatographic techniques are essential for separating components of a mixture and for determining the molecular weight distribution of polymers.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC, also known as SEC, is the premier technique for determining the molecular weight distribution of polymers. The method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the instrument with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of poly(this compound) can be determined. For instance, commercially available poly(benzyl methacrylate), a structurally similar polymer, has been characterized with an average Mw of around 100,000 g/mol as determined by GPC sigmaaldrich.comresearchgate.net. GPC is crucial for monitoring the progress of polymerization and for understanding how different reaction conditions affect the final polymer properties.
Table 3: Illustrative GPC/SEC Data for a Hypothetical Poly(this compound) Sample
| Parameter | Value | Description |
|---|---|---|
| Number-Average Molecular Weight (Mn) | 50,000 g/mol | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight (Mw) | 75,000 g/mol | An average that takes into account the molecular weight of each chain in determining the contribution to the molecular weight average. |
| Polydispersity Index (PDI) | 1.5 | A measure of the broadness of the molecular weight distribution of a polymer. |
Note: This data is hypothetical and serves as an example of what would be obtained from a GPC/SEC analysis.
Thermal Analysis Methods
Thermal analysis is crucial for understanding the behavior of polymeric materials as a function of temperature, which dictates their processing parameters and service limitations.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides critical information on thermal transitions such as the glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c).
For poly(benzyl methacrylate), the primary thermal transition observed is the glass transition, which marks the shift from a rigid, glassy state to a more flexible, rubbery state. The reported T_g for PBzMA homopolymers can vary depending on the synthesis method and the molecular weight of the polymer. Studies using Differential Thermal Analysis (DTA), a technique similar to DSC, have identified the T_g of a PBzMA homopolymer to be 75 °C. dergi-fytronix.comdergi-fytronix.com Other sources report a T_g of 54 °C or 55 °C for PBzMA. sigmaaldrich.com Inverse gas chromatography has also been used to determine the T_g of PBzMA, yielding a value of 323 K (50 °C). comu.edu.tr In block copolymers, the T_g of the PBzMA block can be clearly identified, as seen in a PBnMA-POEGMA-PBnMA triblock copolymer, which exhibits a T_g around 55 °C. When PBzMA is incorporated into composites, such as with graphite, the T_g value may decrease slightly; for instance, the T_g of a PBzMA/5% graphite composite was found to be 72 °C, lower than the 75 °C of the pure homopolymer. dergi-fytronix.com
Table 1: Glass Transition Temperatures (T_g) of Poly(benzyl methacrylate) (PBzMA) and Related Materials
| Material | T_g (°C) | Measurement Method |
|---|---|---|
| Poly(BzMA) Homopolymer | 75 | DTA |
| Poly(BzMA) / 1% Graphite | 73 | DTA |
| Poly(BzMA) / 5% Graphite | 72 | DTA |
| Poly(benzyl methacrylate) | 54 | Not Specified |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a polymer.
TGA studies on poly(benzyl methacrylate) reveal its degradation behavior at elevated temperatures. For a PBzMA matrix, a 5% weight loss, often defined as the onset of significant thermal decomposition, was recorded at 220 °C, with the maximum degradation temperature occurring at 350 °C. mdpi.com The thermal stability of PBzMA can be influenced by the addition of other materials. For example, the thermal stability of PBzMA was found to decrease with the addition of graphite. dergi-fytronix.comdergi-fytronix.com Conversely, in copolymers of isobornyl methacrylate and benzyl methacrylate, the thermal stability was shown to increase as the proportion of benzyl methacrylate units in the copolymer chain increased. dergi-fytronix.com TGA can also be used to quantify the amount of polymer grafted onto nanoparticles by measuring the weight loss of the grafted particles compared to the bare particles. researchgate.net
Table 2: Thermal Decomposition Data for Poly(benzyl methacrylate) (PBzMA)
| Material | Temperature for 5% Weight Loss (°C) | Maximum Degradation Temperature (°C) |
|---|
Morphological and Microstructural Characterization
Understanding the surface and bulk structure of a polymer at the micro- and nanoscale is vital for controlling its physical properties and performance in various applications.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a sample's surface. youtube.com Beyond topography, AFM can also provide information on other material properties through methods like phase imaging, which detects variations in adhesion, stiffness, and viscoelasticity across the surface. youtube.com
AFM is uniquely suited for characterizing the nanoscale morphology of polymer films. youtube.com For polymers like PBzMA, AFM can be used to visualize the surface of thin films, assess surface roughness, and study the morphology of polymer blends or block copolymer assemblies. azonano.com For instance, in block copolymers containing PBzMA, AFM could be used to image the microphase-separated domains, revealing structures such as spheres, worms, or vesicles formed by the self-assembly process. rsc.org While specific AFM images for a pure PBzMA homopolymer film are not presented, the technique's application on analogous polymer systems, such as poly(styrene)-b-poly(methyl methacrylate), demonstrates its power in revealing ordered hexagonal patterns after thermal annealing that are not visible in as-deposited films. researchgate.net Such analysis would be critical in understanding the surface structure of PBzMA in applications like coatings and nanoprinting lithography.
Light scattering is a non-invasive technique used to characterize macromolecules and nanoparticles in solution. It is broadly divided into two types: Static Light Scattering (SLS) and Dynamic Light Scattering (DLS).
Static Light Scattering (SLS) measures the time-averaged intensity of scattered light to determine the weight-average molecular weight (M_w) and the second virial coefficient (A_2), which describes polymer-solvent interactions. youtube.com For PBzMA in various ionic liquids, SLS studies have revealed unusual behavior where the A_2 value remains positive even at temperatures approaching phase separation, which is contrary to the negative A_2 value typically expected under such "poor" solvent conditions. acs.orgumn.edu This indicates surprisingly favorable polymer-solvent interactions.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, measures the time-dependent fluctuations in scattering intensity caused by the Brownian motion of particles. acs.orgumn.edu From these fluctuations, the hydrodynamic radius (R_h) and size distribution of the particles can be determined. DLS has been used to characterize the size of self-assembled nano-objects formed from block copolymers containing PBzMA. For example, vesicles formed from a poly(methacrylic acid)-poly(benzyl methacrylate) (PMAA-PBzMA) diblock copolymer were found to have an intensity-average diameter of 232 nm. researchgate.net Studies on PBzMA in ionic liquids also used DLS to determine diffusion virial coefficients, which remained positive, further supporting the observation of good solvent behavior. acs.orgumn.edu
X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the atomic and molecular structure of a material. It is particularly useful for distinguishing between crystalline domains, which produce sharp diffraction peaks, and amorphous regions, which result in broad, diffuse halos.
Research indicates that atactic poly(benzyl methacrylate) synthesized by free radical polymerization is predominantly amorphous. mdpi.com XRD analysis of copolymers containing benzyl methacrylate confirms this amorphous nature, showing broad halos characteristic of a non-crystalline structure. researchgate.net While PBzMA itself does not form crystalline domains, related techniques like Small-Angle X-ray Scattering (SAXS) are invaluable for studying larger-scale structures. SAXS has been used to investigate the morphology and microphase separation in PBzMA-based block copolymer electrolytes, demonstrating that the addition of a salt like LiTFSI can induce a clear phase separation between the PBzMA block and a conductive POEGMA block. This ability to probe nanoscale ordering is crucial for designing structured polymeric materials.
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate the nanoscale structure of materials. malvernpanalytical.comwikipedia.org By measuring the intensity of X-rays scattered by a sample at very small angles (typically 0.1–10°), SAXS can provide information on structural features ranging from 1 to 100 nanometers. malvernpanalytical.comwikipedia.org This makes it an ideal method for characterizing the morphology of polymeric systems, including those derived from this compound.
In a hypothetical SAXS analysis of poly(this compound), the technique could be employed to determine a variety of structural parameters. For instance, if the polymer is synthesized in a way that forms nanoparticles or micelles in a solution, SAXS would be instrumental in determining their average size, shape, and size distribution. wikipedia.org The scattering pattern is generated by the contrast in electron density between the polymer and the surrounding medium. ou.edu Analysis of the scattering curve can reveal whether the polymeric nanoparticles are spherical, cylindrical, or have a more complex morphology.
Furthermore, SAXS can be used to study the internal structure of the polymer. For block copolymers or semi-crystalline polymers, SAXS can identify the characteristic distances between different domains or crystalline lamellae. mst.or.jpscispace.com For poly(this compound), this could provide insights into how the benzyl and N-methacryloylcarbamate groups arrange themselves in the solid state or in solution, and how these arrangements are influenced by factors such as temperature or solvent conditions.
An illustrative data table of parameters that could be obtained from a SAXS experiment on a hypothetical poly(this compound) nanoparticle dispersion is presented below.
| Parameter | Description | Hypothetical Value |
| Radius of Gyration (Rg) | A measure of the overall size of the nanoparticles. | 15 nm |
| Maximum Dimension (Dmax) | The largest dimension of the nanoparticles. | 30 nm |
| Porod Volume | The volume of the scattering particles. | 14100 nm³ |
| Particle Shape Model | The best-fit model for the nanoparticle shape. | Ellipsoidal |
Rheological Studies on Polymeric Systems
Rheology is the study of the flow and deformation of materials. intertek.comslideshare.net For polymeric systems, rheological studies are crucial for understanding their behavior in both the melt and solution states, which is vital for processing and application. intertek.comnih.gov The rheological properties of polymers are highly dependent on their molecular structure, including molecular weight, molecular weight distribution, and chain architecture. nih.goveolss.net
Rheological investigations of poly(this compound) would provide valuable information about its viscoelastic properties. studysmarter.co.uk Viscoelastic materials exhibit both viscous (liquid-like) and elastic (solid-like) characteristics when undergoing deformation. studysmarter.co.uk Key parameters measured in rheological studies include viscosity, which is the resistance to flow, and the storage (G') and loss (G'') moduli, which quantify the elastic and viscous components of the material's response, respectively.
For a solution of poly(this compound), a rotational rheometer could be used to measure the shear viscosity as a function of shear rate. pressbooks.pub This would reveal whether the solution is Newtonian (viscosity is independent of shear rate) or non-Newtonian (viscosity changes with shear rate), with many polymer solutions exhibiting shear-thinning behavior. pressbooks.pubtainstruments.com Such information is critical for applications like coatings or inks, where the material must flow easily during application but then maintain its shape.
In the molten state, the rheological properties of poly(this compound) would be important for processes such as extrusion or injection molding. tainstruments.comuobabylon.edu.iq The melt viscosity and its dependence on temperature and shear rate would dictate the processing conditions required to shape the polymer into a final product. uobabylon.edu.iq
A hypothetical data table showing the kind of information that could be obtained from a rheological study of a poly(this compound) solution is provided below.
| Property | Description | Hypothetical Value |
| Zero-Shear Viscosity (η₀) | The viscosity at very low shear rates, reflecting the polymer's molecular weight. | 1.5 Pa·s |
| Power-Law Index (n) | An indicator of shear-thinning behavior (n < 1). | 0.6 |
| Storage Modulus (G') | A measure of the elastic response of the solution. | 10 Pa at 1 rad/s |
| Loss Modulus (G'') | A measure of the viscous response of the solution. | 15 Pa at 1 rad/s |
Theoretical and Computational Investigations on Benzyl N Methacryloylcarbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule like benzyl (B1604629) N-methacryloylcarbamate. These computational methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are key to predicting chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For benzyl N-methacryloylcarbamate, DFT studies would typically involve optimizing the molecule's geometry to find its most stable three-dimensional shape. Following optimization, calculations would be performed to determine various electronic properties. Although DFT is a common method for such analyses, specific studies detailing the application of DFT to this compound are not found in the available literature.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between these two orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A comprehensive analysis for this compound would involve calculating the energies of these orbitals and mapping their spatial distribution. However, specific values and visualizations for the HOMO, LUMO, and the energy gap of this compound are not documented in the searched scientific papers.
Conformational Analysis and Stereochemistry
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, a thorough conformational analysis would identify the most stable conformers and the energy barriers between them. This is important for understanding its three-dimensional structure and how that might influence its reactivity and the properties of polymers derived from it. The stereochemistry of the molecule would also be a key aspect of this analysis. Regrettably, detailed conformational analyses and stereochemical studies for this compound have not been published in the available scientific literature.
Molecular Modeling and Simulation of Polymerization Processes
Molecular modeling and simulations are powerful tools for investigating the process of polymerization at a molecular level. For this compound, simulations could model its radical polymerization, either as a homopolymer or as a copolymer. Such simulations could provide insights into the reaction kinetics, the growth of polymer chains, and the resulting polymer microstructure. This information is invaluable for designing polymers with specific properties. While the synthesis of polymers from methacryloyl carbamates is known, specific molecular modeling and simulation studies focusing on the polymerization of this compound are not described in the available literature. epdf.pub
Structure-Reactivity Relationships in Monomer and Polymer Synthesis
Understanding the relationship between the structure of a monomer and its reactivity is a cornerstone of polymer chemistry. For this compound, this would involve studying how its specific chemical structure—including the benzyl group, the carbamate (B1207046) linkage, and the methacryloyl group—influences its behavior during polymerization. For instance, the electronic and steric effects of the benzyl group could affect the reactivity of the vinyl group. Copolymers containing alkenoylcarbamate units are known to exhibit properties such as high elasticity and good adhesion. epdf.pub However, a detailed quantitative structure-reactivity relationship (QSRR) study for this compound has not been found in the reviewed literature.
Advanced Applications and Functionalization Concepts for Benzyl N Methacryloylcarbamate Derived Polymers
Design of Functional Polymeric Materials
The design of functional polymeric materials hinges on the precise control over the primary polymer sequence and the resulting three-dimensional structure. Carbamate (B1207046) groups are emerging as a significant class of polymer backbones for constructing sequence-defined, abiotic polymers. nih.govchemrxiv.orgacs.orgacs.org It is anticipated that novel functional materials can be designed de novo by controlling the primary polycarbamate sequence. nih.govchemrxiv.orgacs.orgacs.org
Compared to more widely studied building blocks like amino acids, carbamates exhibit greater rigidity. nih.govacs.org This rigidity is attributed to the extended delocalization of π-electrons along the polymer backbone. nih.govacs.org This structural feature can be exploited in the design of polymers derived from benzyl (B1604629) N-methacryloylcarbamate to create materials with predictable and stable conformations. The presence of the benzyl group offers a site for further functionalization or can be removed to reveal a reactive N-H group, allowing for post-polymerization modification to introduce a wide array of functional moieties. This dual approach of backbone rigidity and side-chain versatility is a cornerstone for designing materials for applications such as data storage, security taggants, and molecular transporters. chemrxiv.org
Development of Photosensitive Polyimide Systems
Photosensitive polyimides (PSPIs) are crucial materials in the microelectronics industry for applications such as passivation layers and interlayer dielectrics. The development of novel PSPIs often involves the synthesis of a soluble polyimide precursor that can be photochemically crosslinked. While direct research on benzyl N-methacryloylcarbamate in PSPIs is not extensively documented, its chemical structure suggests potential as a component in such systems.
Tailoring Polymer Properties via Carbamate Functionalization for Specific Material Responses
The carbamate group is a versatile functional motif for tailoring polymer properties. It can be considered a hybrid of an amide and an ester linkage, offering a unique combination of stability and polarity. chemrxiv.org In polymers derived from this compound, the carbamate linkage plays a crucial role in dictating the material's response to external stimuli.
The ability of the carbamate group to form hydrogen bonds can be utilized to control the solubility, thermal properties, and mechanical strength of the resulting polymers. By copolymerizing this compound with other monomers, the density of carbamate groups along the polymer chain can be precisely controlled, allowing for the fine-tuning of these properties. For instance, increasing the carbamate content could enhance the polymer's glass transition temperature (Tg) and improve its adhesion to various substrates.
Furthermore, the carbamate group is known for its proteolytic stability compared to amide bonds, making it an attractive linker in biomaterials. nih.gov This stability, combined with the biocompatibility often associated with methacrylate-based polymers, suggests that polymers from this compound could be designed for specific biological responses, such as in drug delivery systems or as scaffolds for tissue engineering.
Integration into Complex Polymer Architectures (e.g., Bottlebrush Copolymers)
Bottlebrush copolymers are a class of branched polymers with densely grafted side chains on a linear backbone, leading to a cylindrical shape and unique physical properties. The "grafting-through" method, which involves the polymerization of macromonomers, is a powerful technique to synthesize bottlebrush polymers with a perfect grafting density of 100%. kinampark.com
This compound can be envisioned as a monomer for the synthesis of the backbone of a bottlebrush polymer. Alternatively, it could be incorporated into the side chains. A more advanced approach would be to first synthesize a macromonomer from this compound and then polymerize it via techniques like ring-opening metathesis polymerization (ROMP) to create well-defined bottlebrush polymers. nsf.gov
Development of Polymeric Sorbents (e.g., for CO2 Capture)
The capture of carbon dioxide (CO2) is a critical area of research to mitigate climate change. Amine-functionalized materials are promising sorbents for CO2 capture due to the chemical reaction between the amine groups and CO2 to form carbamates. acs.orgd-nb.info Under dry conditions, two primary amine molecules react with one CO2 molecule to form an ammonium (B1175870) ion and a carbamate ion. acs.org
Polymers containing carbamate functionalities or precursors to amines are therefore of great interest for CO2 capture applications. After the polymerization of this compound, the benzyl group can be cleaved to expose a primary amine on the carbamate nitrogen. This would result in a polymer decorated with reactive sites for CO2 capture.
The efficiency of CO2 capture by amine-functionalized polymers is influenced by factors such as the amine loading, the accessibility of the amine sites, and the stability of the polymer support. A polymer derived from this compound would offer a high density of potential amine sites after deprotection. The methacrylate (B99206) backbone would provide a stable and robust framework. The performance of such a polymeric sorbent could be further optimized by controlling its morphology, for instance, by creating porous structures to enhance the diffusion of CO2 to the active sites.
| Adsorbent Type | CO2 Adsorption Mechanism | Key Features |
| Amine-functionalized polymers | Chemical absorption (carbamate formation) | High selectivity, effective at low CO2 concentrations |
| Polymers with cleaved benzyl carbamates | Potential for chemical absorption | High density of reactive amine sites |
Rational Design of Polymeric Thermoelectric Materials
Polymeric thermoelectric materials can convert waste heat into useful electrical energy and are of interest for developing flexible and lightweight energy harvesting devices. The performance of a thermoelectric material is determined by its Seebeck coefficient, electrical conductivity, and thermal conductivity. The rational design of high-performance n-type conjugated polymers is a key area of research in this field.
While there is no direct research on the use of this compound in thermoelectric materials, some related structures have shown promise. For instance, n-type polymer thermoelectrics have been developed based on a benzyl viologen radical cation-doped ladder-type conjugated polymer. rsc.orgresearchgate.net This suggests that the incorporation of benzyl groups can be a viable strategy in the design of thermoelectric polymers.
The carbamate linkage, being a part of the broader family of urethane (B1682113) linkages, could also play a role. Polyurethanes have been investigated for their thermal and mechanical properties, and the introduction of urethane linkages into a conjugated polymer backbone could influence its electronic properties and chain packing, which are critical for thermoelectric performance. researchgate.net A rational design approach could involve the synthesis of copolymers of this compound with electronically active comonomers to create materials that combine favorable processing characteristics with promising thermoelectric properties. The benzyl and carbamate groups could be systematically varied to tune the polymer's energy levels and morphology to optimize its thermoelectric performance.
Conclusion and Future Research Perspectives
Synthesis and Polymerization Advancement Trends
The future of poly(benzyl N-methacryloylcarbamate) and related polymers is intrinsically linked to advancements in controlled polymerization techniques. While conventional free-radical polymerization is a straightforward method for synthesis, it offers limited control over molecular weight, dispersity, and polymer architecture.
Emerging trends are focused on the adoption of Reversible-Deactivation Radical Polymerization (RDRP) processes. nih.gov Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are at the forefront, enabling the precise synthesis of polymers with predetermined molecular weights and narrow polydispersity (Mw/Mn < 1.5). cmu.edu The application of RAFT, for instance, allows for the creation of well-defined block copolymers by using poly(this compound) as a macro-chain transfer agent. rsc.org Future work will likely concentrate on optimizing catalysts and chain transfer agents specifically for methacryloyl carbamate (B1207046) monomers to enhance reaction kinetics and end-group fidelity. nih.govresearchgate.net This level of control is paramount for creating complex architectures like star polymers and polymer brushes, which are essential for advanced applications. researchgate.net
A comparative look at polymerization techniques highlights this trend:
| Feature | Conventional Free-Radical Polymerization | Controlled/Reversible-Deactivation Radical Polymerization (RDRP) |
| Control over MW | Poor | High (predetermined by monomer/initiator ratio) |
| Dispersity (Đ or PDI) | Broad (typically > 1.5) | Narrow (typically < 1.5) cmu.edu |
| Architecture | Limited to linear or branched homopolymers | Complex architectures (block, star, gradient) possible researchgate.net |
| Key Methods | N/A | ATRP, RAFT nih.govcmu.edu |
| Future Focus | Limited | Optimization of catalysts and agents for specific monomers |
Emerging Avenues in Material Design and Functionalization
The presence of the N-H group in the carbamate linkage is a key feature that researchers are beginning to exploit for sophisticated material design. This group's ability to form strong hydrogen bonds opens avenues for creating self-assembling and responsive materials. Future research will likely explore the development of "smart" polymers that respond to external stimuli such as pH, temperature, or specific analytes, driven by the disruption or formation of these hydrogen bonds.
Post-polymerization modification is another significant growth area. The carbamate group, while relatively stable, can be a site for further chemical reactions, allowing for the functionalization of a pre-synthesized polymer backbone. This approach provides a versatile platform for attaching a wide array of molecules, including bioactive compounds, fluorophores, or cross-linking agents. This strategy mirrors the successful functionalization of other reactive polymers like poly(glycidyl methacrylate), where pendent groups are modified to create a diverse family of materials from a single precursor. researchgate.netresearchgate.net
Interdisciplinary Research Opportunities
The unique properties of polymers derived from benzyl (B1604629) N-methacryloylcarbamate create fertile ground for interdisciplinary collaboration.
Biomedical Engineering: The hydrogen-bonding capabilities and potential for functionalization make these polymers attractive candidates for biomedical applications. Research at the intersection of polymer chemistry and life sciences could lead to new materials for drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices. The carbamate linkage is structurally similar to the urethane (B1682113) bonds found in many biocompatible polyurethanes.
Environmental Science: There is an opportunity to explore the biodegradability of polymers containing carbamate linkages. Collaboration with environmental scientists could focus on designing polymers that maintain their desired properties during use but can be broken down by natural processes at the end of their lifecycle. This aligns with the broader push in polymer chemistry for sustainable materials.
Materials Science and Electronics: The ability to precisely control polymer architecture through techniques like ATRP opens doors for applications in advanced materials. cmu.edu Research collaborations could focus on developing functional thin films, dielectric layers, or responsive surfaces for use in sensors and electronic devices.
Challenges and Outlook in Methacryloyl Carbamate Chemistry
Despite the promising outlook, several challenges must be addressed. The synthesis of methacryloyl carbamate monomers can be complex and may require multi-step processes or the use of hazardous reagents like isocyanates. A key challenge is the development of more efficient, scalable, and sustainable synthetic routes. One approach could be transcarbamoylation, which avoids some of the toxicity drawbacks of isocyanate-based methods. google.com
Furthermore, a deeper understanding of the structure-property relationships is needed. While the hydrogen-bonding capacity of the carbamate group is a known asset, its precise influence on the bulk properties of the resulting polymers—such as thermal stability, mechanical strength, and solution behavior—requires more systematic investigation. The stability of the carbamate bond itself under various environmental conditions (e.g., extreme pH, high temperature) is another area warranting further study. nih.gov
The outlook for methacryloyl carbamate chemistry is bright. By overcoming the current synthetic and characterization hurdles, researchers can unlock the full potential of these monomers. The ability to combine a versatile polymerizable group with a functional, hydrogen-bonding moiety in a single molecule provides a powerful tool for designing the next generation of advanced, functional, and smart materials. Continued innovation in controlled polymerization and interdisciplinary collaboration will be the key drivers of progress in this exciting field.
Q & A
Q. What are the common synthetic routes for benzyl N-methacryloylcarbamate, and how do reaction conditions influence yield?
Acylation of benzyl carbamate with methacryloyl chloride is a primary method. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios significantly impact yield. For instance, excess methacryloyl chloride and a base like triethylamine improve conversion by neutralizing HCl byproducts. Kinetic studies suggest maintaining a molar ratio of 1:1.2 (benzyl carbamate:methacryloyl chloride) optimizes efficiency .
Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?
Use ¹H/¹³C NMR to verify the methacryloyl group (δ ~5.5–6.2 ppm for vinyl protons) and carbamate linkage (δ ~155–160 ppm for carbonyl in ¹³C). HPLC with UV detection (λ = 210–230 nm) ensures purity (>95%). For trace impurities, LC-MS identifies byproducts like unreacted benzyl carbamate or hydrolyzed derivatives. Note that vendors often omit analytical data, necessitating in-house validation .
Q. How can researchers design initial toxicity assessments for novel carbamate derivatives like this compound?
Begin with acute oral toxicity studies in rodents (OECD 423) to determine LD₅₀. Monitor for neurotoxic effects (e.g., acetylcholinesterase inhibition) via spectrophotometric assays. Subchronic studies (28-day OECD 407) assess organ-specific toxicity through histopathology and serum biomarkers. Inhalation toxicity requires dose-ranging experiments to establish NOAEL/LOAEL, referencing protocols for structurally similar methacrylates .
Advanced Research Questions
Q. How can kinetic modeling be applied to optimize the synthesis of this compound under varying reaction conditions?
Develop a pseudo-first-order kinetic model to correlate reaction rate with parameters like temperature and catalyst concentration. For example, Arrhenius plots (ln(k) vs. 1/T) quantify activation energy, while Michaelis-Menten equations optimize enzyme-catalyzed routes. In silico tools (e.g., COMSOL Multiphysics) simulate mass transfer limitations in biphasic systems, guiding solvent selection and stirring rates .
Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?
Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from rotamers or hydrogen bonding. Use VT-NMR (variable temperature) to distinguish dynamic equilibria. For ambiguous LC-MS peaks, HRMS (High-Resolution Mass Spectrometry) confirms molecular formulas, while 2D NMR (COSY, HSQC) clarifies connectivity. Cross-validate with IR spectroscopy (amide I/II bands at ~1650/1550 cm⁻¹) .
Q. What methodologies assess metabolic pathways and potential bioaccumulation of this compound in biological systems?
Conduct in vitro microsomal assays (e.g., rat liver S9 fraction) to identify phase I metabolites (hydrolysis of carbamate or methacrylate groups). LC-HRMS/MS tracks metabolic transformations, while QSAR models predict bioaccumulation potential (logP >3 suggests lipid affinity). For in vivo studies, use radiolabeled ¹⁴C-tracers in excretion assays to quantify renal vs. hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
